molecular formula C21H22N2O B14410045 N-naphthalen-2-yl-N'-(4-propan-2-yloxyphenyl)ethanimidamide CAS No. 84308-89-4

N-naphthalen-2-yl-N'-(4-propan-2-yloxyphenyl)ethanimidamide

Cat. No.: B14410045
CAS No.: 84308-89-4
M. Wt: 318.4 g/mol
InChI Key: CMSIEHRMDUVLLB-UHFFFAOYSA-N
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Description

N-naphthalen-2-yl-N’-(4-propan-2-yloxyphenyl)ethanimidamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring, a phenyl group with a propan-2-yloxy substituent, and an ethanimidamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-naphthalen-2-yl-N’-(4-propan-2-yloxyphenyl)ethanimidamide typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the ethanimidamide group through a series of condensation reactions. The phenyl group with the propan-2-yloxy substituent is then attached using nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and output. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-naphthalen-2-yl-N’-(4-propan-2-yloxyphenyl)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imidamide group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

N-naphthalen-2-yl-N’-(4-propan-2-yloxyphenyl)ethanimidamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-naphthalen-2-yl-N’-(4-propan-2-yloxyphenyl)ethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression, while in materials science, it may enhance the performance of electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • N-naphthalen-2-yl-benzamide
  • 4-hexyl-N-naphthalen-2-yl-benzamide
  • N-naphthalen-2-yl-succinamic acid 2-(4-bromo-phenyl)-2-oxo-ethyl ester

Uniqueness

N-naphthalen-2-yl-N’-(4-propan-2-yloxyphenyl)ethanimidamide stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity, stability, and potential for diverse applications. Its structural complexity allows for fine-tuning of its properties, making it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

84308-89-4

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

N-naphthalen-2-yl-N'-(4-propan-2-yloxyphenyl)ethanimidamide

InChI

InChI=1S/C21H22N2O/c1-15(2)24-21-12-10-19(11-13-21)22-16(3)23-20-9-8-17-6-4-5-7-18(17)14-20/h4-15H,1-3H3,(H,22,23)

InChI Key

CMSIEHRMDUVLLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N=C(C)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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